N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide is a complex organic compound belonging to the class of n-acetylarylamines. These compounds are characterized by the presence of an acetamide group where one or more amide hydrogens are substituted by an aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]azepine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and azepines. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.
Biology: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide has shown potential as a biological probe. It can be used to study various biological processes, such as cell signaling pathways and enzyme activities.
Medicine: In medicine, this compound has been investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer, due to its ability to modulate cellular processes and promote cell cycle arrest.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide exerts its effects involves the modulation of specific molecular targets and pathways. It has been shown to phosphorylate multiple sites within the C-terminus of TP53, promoting the activation of TP53 by acetylation. This leads to cell cycle arrest and suppression of cellular proliferation. Additionally, it promotes the repair of DNA cross-links through phosphorylation of FANCE.
Comparison with Similar Compounds
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide: This compound is structurally similar but lacks the pyridin-3-yl group.
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide: This compound has a benzamide group instead of the pyridin-3-yl group.
Uniqueness: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide is unique due to the presence of the pyridin-3-yl group, which imparts distinct biological and chemical properties compared to its analogs. This group enhances the compound's ability to interact with specific molecular targets, making it more effective in certain applications.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-11(7-9-3-1-5-15-8-9)18-14-17-10-4-2-6-16-13(20)12(10)21-14/h1,3,5,8H,2,4,6-7H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMQAKCHXDPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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